Nordinone
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Nordinone can be synthesized through several methods. One common approach involves the hydroxylation of 17,17-dimethyl-18-norandrosta-4,13-dien-3-one. The reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Nordinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various hydroxylated derivatives, while reduction can produce different alcohols .
Scientific Research Applications
Nordinone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its antiandrogen properties and potential effects on hormone regulation.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to hormone imbalances.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
Nordinone exerts its effects primarily through its antiandrogen properties. It acts by binding to androgen receptors, thereby inhibiting the action of androgens (male hormones). This mechanism is particularly relevant in conditions where androgen levels need to be controlled or reduced .
Comparison with Similar Compounds
Similar Compounds
Cyproterone acetate: Another antiandrogen compound used in the treatment of hormone-related conditions.
Flutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer.
Bicalutamide: A non-steroidal antiandrogen used in combination with other treatments for prostate cancer.
Uniqueness
Nordinone is unique due to its natural occurrence and specific chemical structure, which allows it to interact with androgen receptors in a distinct manner. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
33122-60-0 |
---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(8R,9S,10R,11R)-11-hydroxy-10,17,17-trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-19(2)8-7-14-15-5-4-12-10-13(21)6-9-20(12,3)18(15)17(22)11-16(14)19/h10,15,17-18,22H,4-9,11H2,1-3H3/t15-,17+,18+,20-/m0/s1 |
InChI Key |
ALFAUJVLIRDQGD-MMTROXRISA-N |
SMILES |
CC1(CCC2=C1CC(C3C2CCC4=CC(=O)CCC34C)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](CC4=C3CCC4(C)C)O |
Canonical SMILES |
CC1(CCC2=C1CC(C3C2CCC4=CC(=O)CCC34C)O)C |
Key on ui other cas no. |
33122-60-0 |
Synonyms |
17,17-dimethyl-18-norandrosta-4,13--dien-11 alpha-ol-3-one nordinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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